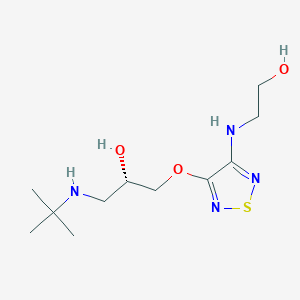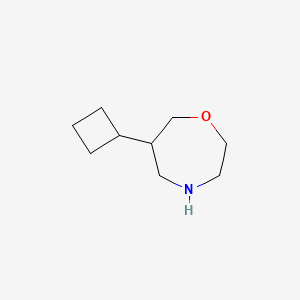
5-甲基-2-(吡啶-3-基)-2H-1,2,3-三唑-4-羧酸
描述
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring attached to the pyridine ring with a methyl group attached to the triazole ring and a carboxylic acid group attached to the other end of the molecule .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .科学研究应用
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The presence of the triazole ring can be crucial in inhibiting the synthesis of bacterial cell wall peptidoglycan, which is a vital component for bacterial survival. This inhibition can lead to the development of new antibiotics that are effective against resistant strains of bacteria .
DNA Binding Studies
The triazole derivative has been analyzed for its ability to bind with DNA. Understanding the interaction between small molecules and DNA is essential for drug development, especially in cancer therapy where drugs often target DNA to prevent the proliferation of cancer cells .
Antifungal Applications
Similar to its antibacterial properties, this compound could also serve as a base for developing antifungal medications. The structural complexity of triazoles makes them suitable for creating drugs that can target fungal cell membranes, leading to potential treatments for fungal infections .
Catalysts in Chemical Synthesis
Triazoles are known to act as catalysts in various chemical reactions. The specific structure of 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid could make it a candidate for catalyzing reactions in organic synthesis, potentially leading to more efficient and selective chemical processes .
Development of Peptidomimetics
Peptidomimetics are small protein-like chains designed to mimic a peptide. They have therapeutic potential in treating various diseases. The triazole core of the compound can be utilized in the design of peptidomimetics, which can interact with biological targets similarly to natural peptides .
Anticancer Research
The ability of triazoles to interact with DNA and proteins makes them valuable in anticancer research. They can be used to design drugs that specifically target cancer cells without affecting healthy cells, thereby reducing side effects and improving treatment efficacy .
Anti-Inflammatory Properties
Triazoles have been reported to exhibit anti-inflammatory properties. Therefore, 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid could be explored as a potential compound in the development of new anti-inflammatory drugs .
Role in Drug Development
Due to its heterocyclic nature, this compound plays a significant role in drug development. Heterocyclic compounds are a cornerstone in medicinal chemistry, and the triazole ring, in particular, is a common motif in many pharmaceuticals .
作用机制
Target of action
Many bioactive compounds containing pyridine and triazole rings have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some compounds with similar structures have been found to inhibit enzymes or modulate receptor activity .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
未来方向
属性
IUPAC Name |
5-methyl-2-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-8(9(14)15)12-13(11-6)7-3-2-4-10-5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCYCGOQRQPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
933744-29-7 | |
| Record name | 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)


![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)


![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)
